Cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate is a heterocyclic compound that has attracted interest in various scientific fields due to its potential biological activity and applications in medicinal chemistry. The compound has the molecular formula and a molecular weight of . It is characterized by its unique structure, which includes a piperidine ring with multiple substituents.
Cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate can be sourced from chemical suppliers and is classified under organic compounds, specifically as a derivative of piperidine. Its classification includes:
The synthesis of cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate typically involves several steps, starting from appropriate piperidine derivatives. The general synthesis route includes:
While specific industrial production methods are not widely documented, large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow processes may be employed for efficiency in industrial settings .
The molecular structure of cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate features a piperidine ring with two carboxylate groups and tert-butyl and methyl substituents:
This structure provides insights into its reactivity and potential interactions with biological targets .
Cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate can undergo various chemical reactions:
Common reagents used in these reactions include:
The specific products formed depend on the reaction conditions and reagents used .
The mechanism of action for cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate involves interactions with specific molecular targets within biological systems. These interactions may influence enzymatic activities or receptor functions, potentially leading to therapeutic effects. Detailed studies on its mechanism are ongoing to elucidate its biological implications .
Cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate exhibits several notable physical properties:
Key chemical properties include:
Cis-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate has several applications across scientific disciplines:
The synthesis of cis-1-tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate (CAS 1334499-78-3) hinges on sequential esterification and N-alkylation protocols. The core piperidine scaffold undergoes regioselective protection, where the tert-butoxycarbonyl (Boc) group is introduced at the nitrogen atom via Schotten-Baumann conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of aqueous base. Concurrently, the C4-carboxyl group is protected as a methyl ester through Fischer esterification with methanol under acidic catalysis (sulfuric acid or thionyl chloride) [9]. This dual protection strategy is critical for preventing undesired side reactions during subsequent functionalization of the C3-methyl group. A key advancement involves in situ anhydride activation using isobutyl chloroformate, which enables high-yielding amidation or esterification under mild conditions (259–261 K), minimizing epimerization risks at chiral centers [5].
Table 1: Esterification/N-Alkylation Methods for Piperidine Intermediates
Reagent (N-Protection) | Reagent (C4-Esterification) | Conditions | Yield (%) | Reference |
---|---|---|---|---|
Di-tert-butyl dicarbonate | Methanol/H₂SO₄ | 0°C to reflux, 12h | 85 | |
tert-Butyl chloroformate | Methyl chloroformate | Triethylamine, CH₂Cl₂, 0°C | 78 | [9] |
Boc₂O | Diazomethane/Et₂O | 0°C, 2h | 92 | [5] |
Achieving the thermodynamically favored cis-stereochemistry between the C3-methyl and C4-ester substituents requires precise stereocontrol. The cis isomer (rel-(3R,4R)-configuration) is selectively generated via catalytic hydrogenation of precursor enolates or through resolution of racemic mixtures using chiral auxiliaries [2] [3]. X-ray crystallographic studies confirm that the cis isomer adopts a boat conformation with defined spatial orientation of the 1,4-dicarboxylate moieties, enabling intramolecular hydrogen bonding that stabilizes the configuration [5]. Industrial-scale processes employ fractional crystallization from ethanol/ethyl acetoacetate (1:1 v/v) to isolate the cis-diastereomer with ≥98% diastereomeric excess (d.e.), as verified by chiral HPLC and nuclear Overhauser effect (nOe) spectroscopy [3] [8]. The stereochemical integrity is maintained under inert atmospheres during storage (2–8°C), preventing epimerization to the trans counterpart [8] [9].
Table 2: Techniques for cis-Isomer Verification and Isolation
Analytical Method | Stereochemical Feature | Resolution Efficiency | Reference |
---|---|---|---|
X-ray Crystallography | Boat conformation (N1/C3 displacement: 0.533–0.632 Å) | N/A | [5] |
Chiral HPLC (Daicel Chiralpak®) | (3R,4R)-enantiomer separation | >98% e.e. | [3] |
nOe Spectroscopy | 1,3-syn diaxial interactions | Confirms cis junction | [8] |
Enantioselective synthesis leverages transition metal catalysts to install the C3 stereocenter asymmetrically. Rhodium(II)-carboxylate complexes (e.g., Rh₂(S-DOSP)₄) catalyze C–H insertion of diazoacetates into chiral N-Boc-piperidin-4-ones, yielding the cis-3-methyl derivative with 90–95% enantiomeric excess (e.e.) [4] [6]. Organocatalytic strategies employ cinchona alkaloid-derived phase-transfer catalysts (PTCs) for Michael additions to N-Boc-4-oxopyridinium salts, affording enantiopure trans-4-substituted intermediates that epimerize to the cis form under basic conditions [4]. Kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the undesired enantiomer’s methyl ester, leaving the target (3R,4R)-diastereomer intact (≥95% e.e.) [6]. Operational constraints include catalyst deactivation by the Boc group and stringent moisture control (–40°C, molecular sieves) to preserve enantioselectivity [3] [4].
Table 3: Asymmetric Catalysis Systems for Enantiocontrol
Catalyst | Reaction Type | e.e. (%) | Operational Challenges |
---|---|---|---|
Rh₂(S-DOSP)₄ | C–H insertion | 95 | Sensitivity to O₂/H₂O |
Benzylquininium chloride (PTC) | Michael addition | 88 | Requires anhydrous KOH |
Pseudomonas fluorescens Lipase | Kinetic resolution | 92 | Limited to ester hydrolysis |
Reductive amination of 3-methyl-4-oxopiperidine precursors using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane achieves cis-selectivity (>20:1 d.r.) via equatorial attack of hydride on a protonated iminium intermediate [5] [8]. High-pressure hydrogenation (50–100 bar H₂) over Adams’ platinum oxide or Pd/C catalysts in acetic acid reduces enol ethers and imines synchronously, minimizing lactam byproduct formation [5]. Continuous-flow hydrogenation systems enhance stereoselectivity through precise residence time control (≤5 min), suppressing over-reduction and racemization [8]. Recent advances utilize transfer hydrogenation with ammonium formate and Pd(OH)₂/C at 60°C, delivering the cis-product in 97% yield with >99% chemoselectivity – a key improvement for gram-scale synthesis [5]. Post-hydrogenation purification employs silica gel chromatography (petroleum ether/ethyl acetate, 3:1 v/v) to isolate the dicarboxylate with ≥95% purity [9].
Table 4: Hydrogenation Conditions for cis-Selective Reduction
Reducing System | Pressure/Temp | cis:*trans Ratio | Scale Feasibility |
---|---|---|---|
H₂ (50 bar)/PtO₂ | 50°C, 12h | 20:1 | Pilot plant (kg) |
NaBH₃CN/HOAc | RT, 3h | 15:1 | Lab-scale (mg-g) |
NH₄HCO₂/Pd(OH)₂ | 60°C, 2h | >50:1 | Multi-gram |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: